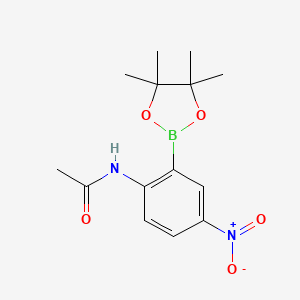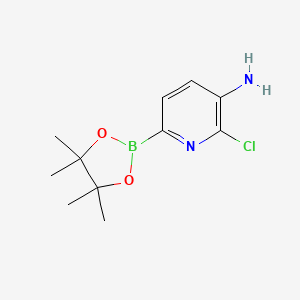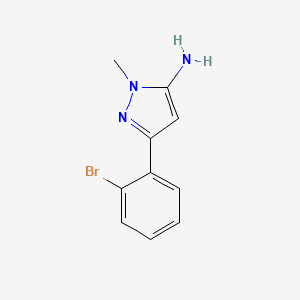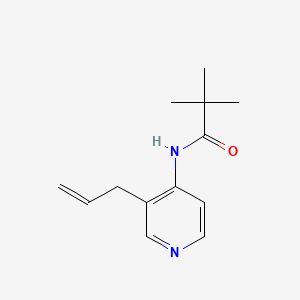
N-(3-Allylpyridin-4-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Allylpyridin-4-yl)pivalamide is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.29 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of N-(3-Allylpyridin-4-yl)pivalamide is represented by the formula C13H18N2O . The SMILES string representation isCC(C)(C)C(=O)Nc1ccncc1CC=C . Physical And Chemical Properties Analysis
N-(3-Allylpyridin-4-yl)pivalamide is a solid . Its molecular weight is 218.29 . More specific physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Applications De Recherche Scientifique
Transition Metal-Catalyzed Isomerization
N-(3-Allylpyridin-4-yl)pivalamide, as part of N-allylic systems, can undergo isomerization catalyzed by transition metal complexes, leading to N-(1-propenyl) compounds. This process is facilitated by metals such as Rh, Ru, Fe, Ir, Cr, Ti, Co, and Os, and is significant for the synthesis of enamines, enamides, azadienes, and other compounds. The reaction's outcome is highly influenced by the nitrogen atom's coordination to the metal, affecting the stereochemistry of the double bond migration. This reaction pathway is critical for developing methods for synthesizing N-(1-propenyl) compounds and has implications for asymmetric isomerization of prochiral N-allyl systems, particularly N-allylamines. It serves as a foundation for tandem reactions, including isomerization-ring-closing metathesis (RCM) and RCM-isomerization, as well as reaction cascades leading to heterocyclic systems containing N and O or S atoms (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).
Acrylamide Research
While not directly mentioning N-(3-Allylpyridin-4-yl)pivalamide, research on acrylamide provides context relevant to understanding the broader chemical family's implications. Acrylamide research focuses on its formation in food processing and its potential health effects, underscoring the importance of chemical synthesis and safety studies. This research is critical for developing safer food processing methods and understanding acrylamide's role in human health, providing a backdrop for studying similar compounds (Friedman, M., 2003).
Synthesis of N-Heterocycles
N-(3-Allylpyridin-4-yl)pivalamide may have implications in the synthesis of N-heterocycles, utilizing tert-butanesulfinamide for the asymmetric synthesis of piperidines, pyrrolidines, azetidines, and their fused derivatives. This approach is pivotal for producing structurally diverse compounds that are significant in natural products and therapeutic agents, highlighting the importance of N-(3-Allylpyridin-4-yl)pivalamide in synthetic organic chemistry (Philip, R., Radhika, S., Saranya, P., & Anilkumar, G., 2020).
Central Nervous System (CNS) Acting Drugs
Research into functional chemical groups that could lead to novel CNS acting drugs identifies heterocycles, including those similar to N-(3-Allylpyridin-4-yl)pivalamide, as potential lead molecules. These compounds, by incorporating elements like nitrogen, sulfur, and oxygen into heterocyclic systems, show promise for developing treatments for CNS disorders, highlighting the therapeutic potential of N-(3-Allylpyridin-4-yl)pivalamide and related structures (Saganuwan, S., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2,2-dimethyl-N-(3-prop-2-enylpyridin-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-5-6-10-9-14-8-7-11(10)15-12(16)13(2,3)4/h5,7-9H,1,6H2,2-4H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQCOGSLQXRKHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674057 |
Source


|
| Record name | 2,2-Dimethyl-N-[3-(prop-2-en-1-yl)pyridin-4-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Allylpyridin-4-yl)pivalamide | |
CAS RN |
1186311-09-0 |
Source


|
| Record name | 2,2-Dimethyl-N-[3-(2-propen-1-yl)-4-pyridinyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-N-[3-(prop-2-en-1-yl)pyridin-4-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



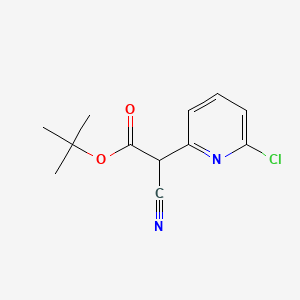
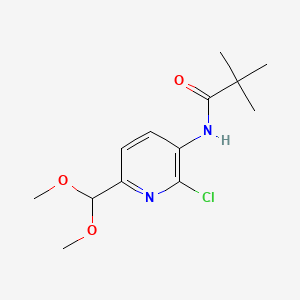
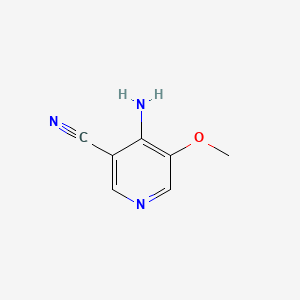
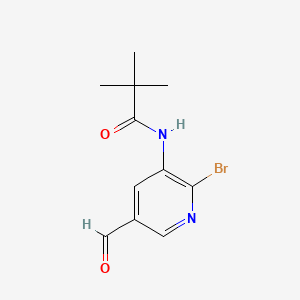
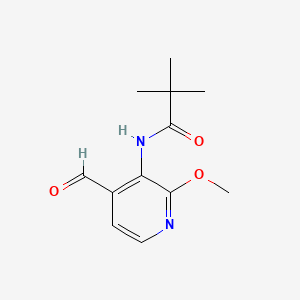

![Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B581318.png)


